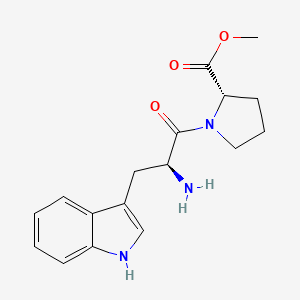
methyl L-tryptophyl-L-prolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl L-tryptophyl-L-prolinate is a compound that combines the amino acids tryptophan and proline It is a derivative of tryptophan, an essential amino acid, and proline, a non-essential amino acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl L-tryptophyl-L-prolinate typically involves the esterification of L-tryptophan and L-proline. The process begins with the protection of the amino group of L-tryptophan, followed by the coupling of the protected L-tryptophan with L-proline methyl ester. The final step involves deprotection to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl L-tryptophyl-L-prolinate can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methyl L-tryptophyl-L-prolinate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its role in protein synthesis and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its role in neurotransmitter regulation.
Industry: It is used in the production of pharmaceuticals and as a precursor in the synthesis of other bioactive compounds.
Mechanism of Action
The mechanism of action of methyl L-tryptophyl-L-prolinate involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymes involved in protein synthesis and metabolism. The compound may also influence neurotransmitter pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Methyl L-prolinate: A simpler derivative of proline.
Methyl L-tryptophanate: A derivative of tryptophan.
L-tryptophyl-L-prolinate: The non-methylated form of the compound.
Uniqueness
Methyl L-tryptophyl-L-prolinate is unique due to its combined structure, which incorporates both tryptophan and proline
Biological Activity
Methyl L-tryptophyl-L-prolinate is a compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and neuroprotection. This article explores its biological activity, focusing on its mechanisms, effects on various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
This compound is a dipeptide derivative composed of L-tryptophan and L-proline. The methylation of the tryptophyl moiety enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
-
Cytotoxicity :
- Research indicates that various tryptophan derivatives exhibit cytotoxic effects against cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against prostate cancer cells (LNCaP) with IC50 values ranging from 91 to 621 nM . This suggests that this compound may possess similar properties.
- Neuroprotective Effects :
- Regulation of Metabolic Pathways :
Biological Activity Data
The following table summarizes the biological activities observed in studies related to this compound and similar compounds:
Case Studies and Research Findings
-
Case Study on Cytotoxic Activity :
A study investigated the cytotoxic effects of methylated tryptophan derivatives on various cancer cell lines. Results indicated that these compounds could inhibit cell proliferation effectively, suggesting a potential role in cancer therapy. -
Neuroinflammation Study :
In a model of neuroinflammation, compounds derived from tryptophan were shown to significantly reduce the expression of pro-inflammatory cytokines in microglial cells, indicating their potential use in treating neurodegenerative diseases. -
Metabolomic Profiling :
Research involving metabolomic profiling revealed that alterations in tryptophan metabolism were associated with obesity and metabolic disorders, highlighting the importance of this amino acid in metabolic health .
Properties
Molecular Formula |
C17H21N3O3 |
|---|---|
Molecular Weight |
315.37 g/mol |
IUPAC Name |
methyl (2S)-1-[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C17H21N3O3/c1-23-17(22)15-7-4-8-20(15)16(21)13(18)9-11-10-19-14-6-3-2-5-12(11)14/h2-3,5-6,10,13,15,19H,4,7-9,18H2,1H3/t13-,15-/m0/s1 |
InChI Key |
DQLQWFVMYFPPKM-ZFWWWQNUSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCCN1C(=O)[C@H](CC2=CNC3=CC=CC=C32)N |
Canonical SMILES |
COC(=O)C1CCCN1C(=O)C(CC2=CNC3=CC=CC=C32)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















